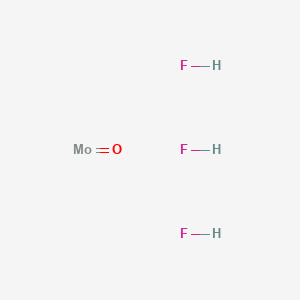

Oxomolybdenum;trihydrofluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El óxido de trifluoruro de molibdeno es un compuesto inorgánico con la fórmula química F₃MoO. Es miembro de la familia de los óxidos de molibdeno, que son conocidos por sus versátiles propiedades químicas y aplicaciones en diversos campos. El óxido de trifluoruro de molibdeno se caracteriza por su combinación única de ligandos de flúor y oxígeno unidos a un centro de molibdeno, lo que lo convierte en un tema interesante para la investigación científica y las aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El óxido de trifluoruro de molibdeno se puede sintetizar mediante diversos métodos, incluida la reacción del hexafluoruro de molibdeno con agua o compuestos que contienen oxígeno. Un método común implica la hidrólisis controlada del hexafluoruro de molibdeno (MoF₆) en presencia de un solvente adecuado. La reacción típicamente ocurre bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de óxido de trifluoruro de molibdeno a menudo implica la hidrólisis a gran escala del hexafluoruro de molibdeno. El proceso se lleva a cabo en reactores especializados diseñados para manejar la naturaleza altamente reactiva del hexafluoruro de molibdeno. El producto resultante se purifica luego a través de diversas técnicas, como la destilación o la cristalización, para obtener óxido de trifluoruro de molibdeno de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El óxido de trifluoruro de molibdeno experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar compuestos de estado de oxidación más alto.

Reducción: Puede reducirse a compuestos de estado de oxidación más bajo.

Sustitución: Los ligandos de flúor u oxígeno pueden sustituirse con otros ligandos en presencia de reactivos adecuados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con óxido de trifluoruro de molibdeno incluyen agentes reductores como el gas hidrógeno o los hidruros metálicos, y agentes oxidantes como el oxígeno o el cloro. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran óxido de trifluoruro de molibdeno dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxido de pentafluoruro de molibdeno, mientras que las reacciones de reducción pueden producir óxido de difluoruro de molibdeno.

Aplicaciones Científicas De Investigación

El óxido de trifluoruro de molibdeno tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como catalizador en diversas reacciones químicas, incluidos los procesos de oxidación y reducción.

Biología: Se estudia por su posible papel en los sistemas biológicos, particularmente en la catálisis enzimática y los procesos de transferencia de electrones.

Medicina: La investigación está en curso para explorar su posible uso en imágenes médicas y como agente terapéutico.

Industria: Se utiliza en la producción de materiales de alto rendimiento, como cerámicas avanzadas y recubrimientos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción del óxido de trifluoruro de molibdeno implica su capacidad de sufrir reacciones redox, que son esenciales para su actividad catalítica. El compuesto puede interactuar con varios objetivos moleculares, incluidos los centros metálicos y las moléculas orgánicas, facilitando la transferencia de electrones y promoviendo las transformaciones químicas. Las vías involucradas en estos procesos son complejas y dependen de las condiciones de reacción específicas y los sustratos.

Comparación Con Compuestos Similares

El óxido de trifluoruro de molibdeno se puede comparar con otros óxidos y fluoruros de molibdeno, como:

Dióxido de molibdeno (MoO₂): Conocido por sus propiedades catalíticas en las reacciones de hidrogenación.

Trióxido de molibdeno (MoO₃): Ampliamente utilizado en catálisis y como precursor de otros compuestos de molibdeno.

Hexafluoruro de molibdeno (MoF₆): Un compuesto altamente reactivo utilizado en la síntesis de varios fluoruros de molibdeno.

La singularidad del óxido de trifluoruro de molibdeno radica en su combinación de ligandos de flúor y oxígeno, que imparte propiedades químicas y reactividad distintas en comparación con otros compuestos de molibdeno.

Propiedades

Fórmula molecular |

F3H3MoO |

|---|---|

Peso molecular |

171.97 g/mol |

Nombre IUPAC |

oxomolybdenum;trihydrofluoride |

InChI |

InChI=1S/3FH.Mo.O/h3*1H;; |

Clave InChI |

YTAWYOMGXFTPMM-UHFFFAOYSA-N |

SMILES canónico |

O=[Mo].F.F.F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.